molecular formula C16H22O3 B8099589 Methyl 9-oxo-9-phenylnonanoate

Methyl 9-oxo-9-phenylnonanoate

Cat. No. B8099589
M. Wt: 262.34 g/mol
InChI Key: FPCMJZKMBFMYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-oxo-9-phenylnonanoate is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 9-oxo-9-phenylnonanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-oxo-9-phenylnonanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory activities

    A study found phenolic compounds with structures similar to Methyl 9-oxo-9-phenylnonanoate, showing modest inhibitory activities in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

  • Catalytic applications

    In another study, compounds structurally related to Methyl 9-oxo-9-phenylnonanoate were used in catalytic processes, indicating its potential use in catalysis (Lieber & Lewis, 1984).

  • Synthesis of furanoid esters

    Methyl 9-oxo-9-phenylnonanoate-like compounds were synthesized from naturally occurring unsaturated fatty esters, suggesting its role in organic synthesis (Jie & Lam, 1977).

  • Lipid peroxidation studies

    Similar compounds have been studied for their role in lipid peroxidation, which is relevant in understanding cellular damage and aging processes (Spickett, 2013).

  • Immunostimulating and antiviral activities

    A derivative of Methyl 9-oxo-9-phenylnonanoate demonstrated immunostimulating and antiviral activities, indicating its potential in pharmaceutical applications (Sysolyatin et al., 2012).

  • Photocatalysis

    A study on photocatalysts for oxidation of alcohols and oxygenation of amines, using compounds similar to Methyl 9-oxo-9-phenylnonanoate, suggests its application in green chemistry (Zhang et al., 2020).

  • Asymmetric cyclization

    Methyl 9-oxo-9-phenylnonanoate derivatives were used in palladium-catalyzed asymmetric cyclization, showing its relevance in stereoselective synthesis (Yamamoto & Tsuji, 1982).

properties

IUPAC Name

methyl 9-oxo-9-phenylnonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-19-16(18)13-9-4-2-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCMJZKMBFMYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-oxo-9-phenylnonanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.